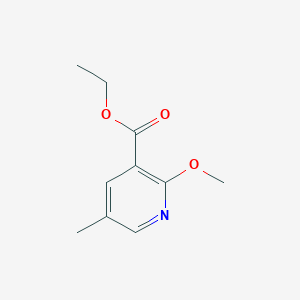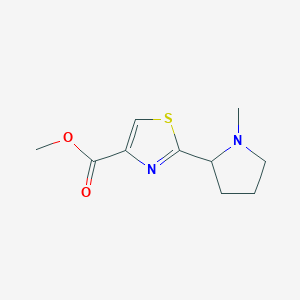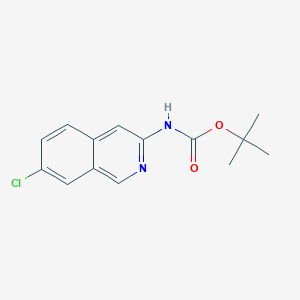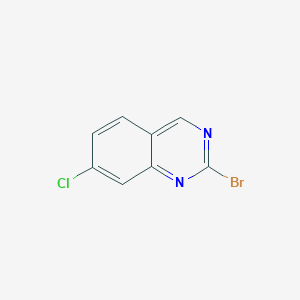
2-Bromo-7-chloroquinazoline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Bromo-7-chloroquinazoline is a heterocyclic compound with the molecular formula C8H4BrClN2 . It is a derivative of quinazoline, a bicyclic compound consisting of fused benzene and pyrimidine rings. This compound is primarily used as a pharmaceutical intermediate, playing a crucial role in the synthesis of various therapeutic agents .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-7-chloroquinazoline typically involves the following steps :
Starting Materials: 2-amino-4-bromo-benzaldehyde and urea.
Reaction Conditions: The mixture is heated to 180°C for 2 hours in an oil bath.
Intermediate Formation: The reaction mixture is cooled, and water is added to precipitate the intermediate 7-bromoquinazolin-2(1H)-one.
Final Product Formation: The intermediate is then reacted with phosphorus oxychloride (POCl3) at 110°C for 3 hours under nitrogen atmosphere. The reaction mixture is cooled and extracted with ethyl acetate to obtain the crude product, which is purified by chromatography.
Industrial Production Methods: Industrial production methods for this compound follow similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated purification systems to enhance yield and purity .
Analyse Des Réactions Chimiques
Types of Reactions: 2-Bromo-7-chloroquinazoline undergoes various chemical reactions, including:
Substitution Reactions: Commonly involves nucleophilic substitution where the bromine or chlorine atoms are replaced by other nucleophiles.
Oxidation and Reduction: These reactions are less common but can be used to modify the quinazoline ring structure.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in solvents like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products: The major products formed from these reactions depend on the specific nucleophiles or oxidizing/reducing agents used. For example, substitution with an amine nucleophile can yield aminoquinazoline derivatives .
Applications De Recherche Scientifique
2-Bromo-7-chloroquinazoline has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Industry: Utilized in the development of agrochemicals and functional materials.
Mécanisme D'action
The mechanism of action of 2-Bromo-7-chloroquinazoline is primarily related to its ability to interact with specific molecular targets. These interactions often involve:
Inhibition of Enzymes: The compound can inhibit enzymes involved in critical biological pathways, leading to therapeutic effects.
DNA Intercalation: It can intercalate into DNA, disrupting replication and transcription processes, which is particularly useful in anticancer therapies.
Comparaison Avec Des Composés Similaires
2-Chloroquinazoline: Similar structure but lacks the bromine atom.
7-Bromoquinazoline: Similar structure but lacks the chlorine atom.
2,4-Dichloroquinazoline: Contains two chlorine atoms instead of one bromine and one chlorine.
Uniqueness: 2-Bromo-7-chloroquinazoline is unique due to the presence of both bromine and chlorine atoms, which confer distinct chemical reactivity and biological activity compared to its analogs .
Propriétés
Formule moléculaire |
C8H4BrClN2 |
|---|---|
Poids moléculaire |
243.49 g/mol |
Nom IUPAC |
2-bromo-7-chloroquinazoline |
InChI |
InChI=1S/C8H4BrClN2/c9-8-11-4-5-1-2-6(10)3-7(5)12-8/h1-4H |
Clé InChI |
GSYLBDCQNYKSEW-UHFFFAOYSA-N |
SMILES canonique |
C1=CC2=CN=C(N=C2C=C1Cl)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


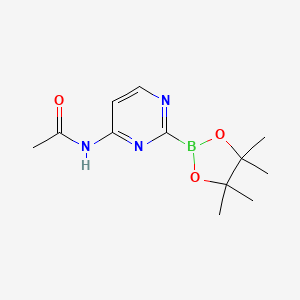
![Ethyl 7-Methylbenzo[c]isoxazole-3-carboxylate](/img/structure/B13666878.png)

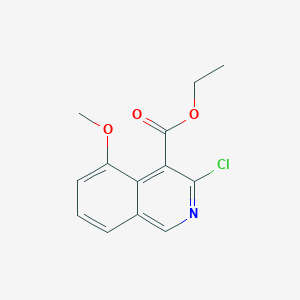

![7-Amino-5-(methylsulfonyl)-2-(3-pyridyl)-[1,2,4]triazolo[1,5-a][1,3,5]triazine](/img/structure/B13666916.png)
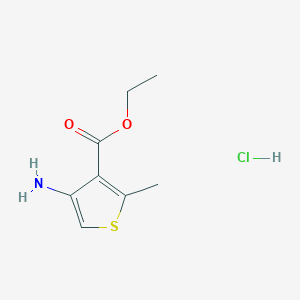

![9-(Trifluoromethyl)-1-oxaspiro[5.5]undecan-4-ol](/img/structure/B13666930.png)
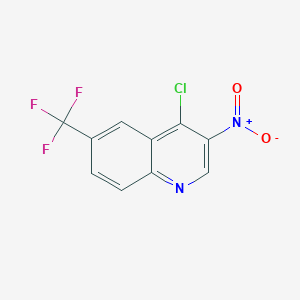
![Ethyl 2-methyl-1H-imidazo[4,5-b]pyridine-6-carboxylate](/img/structure/B13666939.png)
